molecular formula C17H12N2O4 B6053580 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No. B6053580
M. Wt: 308.29 g/mol
InChI Key: KSZFVDVUVYEDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and electronics. This compound is also known as NPEI, and its chemical formula is C17H11N3O4.

Mechanism of Action

The mechanism of action of 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments is its potential as a novel anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.

Future Directions

There are several future directions for research on 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One direction is to investigate its potential as an antiviral agent, as there is limited research on its antiviral properties. Another direction is to explore its potential as a material for organic electronics, as it has been shown to have good electrical conductivity. Finally, further studies are needed to better understand its mechanism of action and optimize its efficacy as an anticancer agent.
In conclusion, 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its efficacy.

Synthesis Methods

The synthesis of 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through several methods, including the condensation of 3-nitrobenzaldehyde and indane-1,3-dione in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is obtained after purification by recrystallization.

Scientific Research Applications

2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been investigated for its anticancer properties, and studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. In addition, it has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-10(18-11-5-4-6-12(9-11)19(22)23)15-16(20)13-7-2-3-8-14(13)17(15)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFVDVUVYEDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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